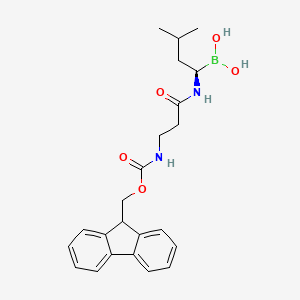
Mao-B-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAO-B-IN-18 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine . This compound has demonstrated significant cytoprotective effects against hydrogen peroxide-induced damage in neuroblastoma and astrocyte cultures . It is primarily used in scientific research to study neurological diseases and potential therapeutic interventions .
Preparation Methods
The synthesis of MAO-B-IN-18 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing MAO-B inhibitors often involve the use of various organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
MAO-B-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MAO-B-IN-18 has a wide range of scientific research applications, including:
Mechanism of Action
MAO-B-IN-18 exerts its effects by selectively inhibiting the activity of monoamine oxidase B. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, benzylamine, and phenylethylamine . By inhibiting MAO-B, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling and providing neuroprotective effects . The molecular targets and pathways involved include the active site of MAO-B and the associated signaling cascades .
Comparison with Similar Compounds
MAO-B-IN-18 is unique in its high selectivity and potency for MAO-B compared to other inhibitors. Similar compounds include:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking properties. This compound stands out due to its reversible inhibition and lower potential for side effects compared to irreversible inhibitors.
Properties
Molecular Formula |
C25H22N4O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-(1H-indazol-5-yl)-3-[4-[(3,4,5-trimethoxyphenyl)methoxy]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H22N4O5/c1-30-21-10-15(11-22(31-2)23(21)32-3)14-33-19-7-4-16(5-8-19)24-27-25(34-29-24)17-6-9-20-18(12-17)13-26-28-20/h4-13H,14H2,1-3H3,(H,26,28) |
InChI Key |
MMVVUYZEFSZMKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)

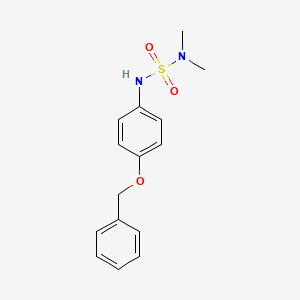
![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

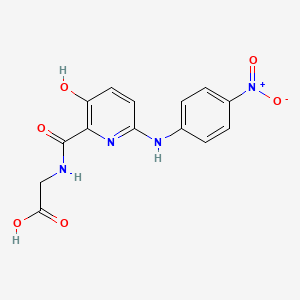
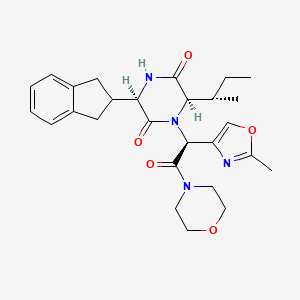
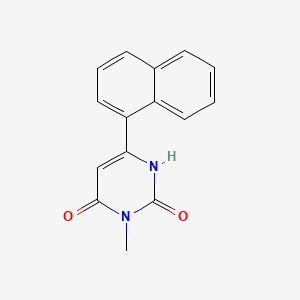
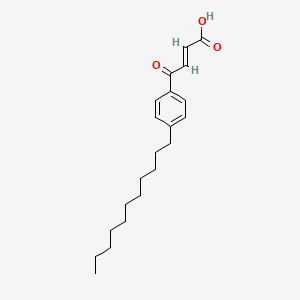
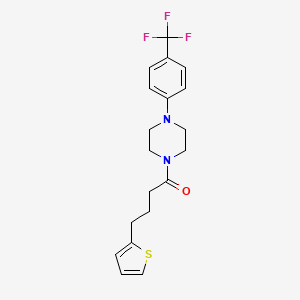
![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)
